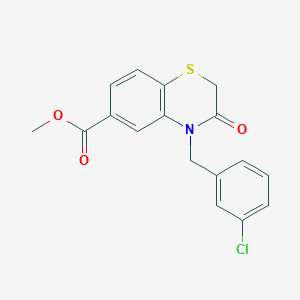

methyl 4-(3-chlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings). It has a benzyl group (a functional group derived from benzene) attached to it, which is further substituted with a chlorine atom .

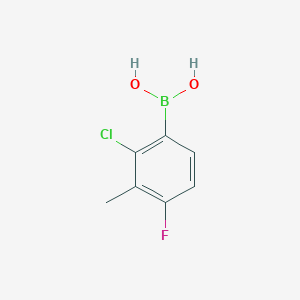

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzothiazine core, with the chlorobenzyl group attached at the 4-position and a carboxylate group attached at the 6-position .Chemical Reactions Analysis

Benzothiazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The presence of a chlorobenzyl group suggests that this compound could participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis of various benzothiazine derivatives through different methods, including ultrasonic-mediated N-alkylation and microwave irradiation. These compounds have been studied for their biological activities. For example, a study explored the synthesis of novel biologically active benzothiazine derivatives and evaluated their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009). Another investigation focused on the antioxidant and antimicrobial studies of benzothiazine derivatives, revealing moderate superoxide scavenging activity and effectiveness against certain bacterial strains (Ahmad et al., 2012).

Structural Analysis and Polymorphism

A study on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate discussed its synthesis, crystallization leading to polymorphic forms, and a comparative analysis of their molecular and crystal structures. It also touched on their pharmacological properties, highlighting significant analgesic and anti-inflammatory effects for one of the polymorphs (Ukrainets et al., 2018).

Novel Syntheses Approaches

Research into the synthesis of benzothiazine derivatives under microwave irradiation has led to new derivatives with potential biological applications. This approach offers advantages in terms of reaction speed and efficiency (Abdalha et al., 2011). Another study provided a simple and efficient method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, illustrating its use as a precursor for creating new classes of compounds with potential antiosteoarthritis applications (Vidal et al., 2006).

Anticancer Activity

A focused study on the antitumor screening of 4-thiazolidinones containing the benzothiazole moiety identified several compounds with notable anticancer activity on various cancer cell lines. This research underscores the potential of benzothiazine derivatives in cancer treatment (Havrylyuk et al., 2010).

Mecanismo De Acción

Please consult with a professional researcher or a chemist for more specific and detailed information about this compound. They might have access to more specialized databases or publications where this information could be available. If you’re planning to work with this compound in a lab setting, please make sure to follow all relevant safety procedures, as the compound is associated with certain hazards .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[(3-chlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-22-17(21)12-5-6-15-14(8-12)19(16(20)10-23-15)9-11-3-2-4-13(18)7-11/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQCDCQBHWFILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)

![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)

![(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2,4-dichlorophenyl)methylidene]pyrazol-3-one](/img/structure/B2706980.png)

![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2706983.png)

![4-[(2-azepan-1-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2706984.png)

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)